molecular formula C20H25BrO B1334665 1-Bromo-4-(4-octoxyphenyl)benzene CAS No. 63619-66-9

1-Bromo-4-(4-octoxyphenyl)benzene

Cat. No. B1334665
CAS RN: 63619-66-9
M. Wt: 361.3 g/mol
InChI Key: JZJSOSKVBYYDHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, involves procedures that may be similar to those used for 1-Bromo-4-(4-octoxyphenyl)benzene. The synthesis typically includes the use of NMR spectroscopy to confirm the structure of the compound and to identify the presence of rotational isomers . Additionally, the conversion of aryl bromides to aryllithium species is a common step in the synthesis of more complex molecules . The synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is another example, where characterization techniques such as NMR, IR spectroscopy, and elemental analysis are employed, along with DFT calculations to predict the optimized structure .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be complex due to the presence of rotational isomers and the potential for various intermolecular interactions. X-ray diffraction studies have been used to determine the structures of several bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions are crucial in understanding the solid-state properties of such compounds.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzenes is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The synthesis of biologically active compounds often involves the use of bromo-substituted intermediates, as seen in the total synthesis of a natural product starting from a bromo-substituted precursor . The reactivity of such compounds can also be tailored by the presence of other functional groups, such as methoxy or alkoxy groups, which can participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(4-octoxyphenyl)benzene can be inferred from related compounds. For instance, the presence of alkoxy substituents can influence the solubility and melting point of the compound. The bromine atom can engage in various non-covalent interactions, affecting the compound's crystal packing and melting point . The electronic properties of such compounds are also of interest, particularly in the context of materials science, where they may be used as precursors for electronic materials .

Scientific Research Applications

  • Synthesis and Fluorescence Properties :1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, was synthesized and its fluorescence properties were investigated. It exhibited strong fluorescence intensity, particularly in solid state, demonstrating potential applications in fluorescence-based technologies (Liang Zuo-qi, 2015).

  • Interfacial Self-Assembly Studies :Research on bromobenzene derivatives, including 1-bromo-4-(octadecyloxy)benzene, has provided insights into the impact of molecular structure and functional groups on self-assembly processes. This has implications for nanotechnology and materials science (Yi-Jie Li et al., 2012).

  • Synthesis of Novel Compounds :Studies involving 1-bromo-4-(trifluoromethoxy)benzene and similar compounds have led to the synthesis of new compounds with potential applications in organic chemistry and material science (M. Schlosser & E. Castagnetti, 2001).

  • Functionalized Benzene Derivatives :Research on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has important implications for the development of benzyne precursors and catalysts (Christian Reus et al., 2012).

  • Characterization and Theoretical Studies :1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized and characterized, with its properties analyzed through density functional theory (DFT). This research aids in understanding the structural and electronic properties of similar compounds (S. Patil et al., 2012).

  • Synthesis of Natural Products :The total synthesis of biologically active compounds starting from related bromobenzene derivatives highlights the importance of these compounds in medicinal chemistry (Yusuf Akbaba et al., 2010).

  • Chemical Reactions and Catalysis :Studies on the palladium-catalyzed reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylphenol have implications for the synthesis of complex organic molecules (Xiaolin Pan et al., 2014).

  • Thermophysical Properties of Liquid Mixtures :Investigations into the thermophysical properties of mixtures containing bromobenzene derivatives contribute to a better understanding of molecular interactions in liquid mixtures (R. Ramesh et al., 2015).

  • Structural Analysis and Crystallography :Structural determinations of bromo- and bromomethylsubstituted benzenes, including derivatives similar to 1-Bromo-4-(4-octoxyphenyl)benzene, provide valuable insights into molecular interactions and crystal packing (P. Jones et al., 2012).

Safety And Hazards

The safety data sheet for bromobenzenes suggests that they are hazardous chemicals . They are flammable liquids that cause skin and eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

1-bromo-4-(4-octoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSOSKVBYYDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384327
Record name 4-bromo4'-octyloxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-octoxyphenyl)benzene

CAS RN

63619-66-9
Record name 4-bromo4'-octyloxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-4′-hydroxybiphenyl (50.00 g, 0.2008 mol), 1-bromooctane (50.38 g, 0.2610 mol), potassium carbonate (47.11 g, 0.3414 mol) and butanone (500 cm3) was heated under reflux overnight. The cooled mixture was filtered and the solvent removed on a rotary evaporator. The crude solid was recrystallised from ethanol to yield a white crystalline solid (47.30 g, 66%, m.pt. 120° C.).
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50 g
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50.38 g
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47.11 g
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500 mL
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Yield
66%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 15 g of 4-hydroxy-4'-bromobiphenyl, 14 g of octyl bromide, 16 g of potassium carbonate and 100 ml of MEK, and the mixture was refluxed with stirring for 8 hours (the disappearance of the starting materials was confirmed by GLC). The reaction liquid was filtered to remove solids. The filtrate was concentrated and the residue was recrystallized from acetone to obtain 18 g (90%) of 4-octyloxy-4'-bromobiphenyl.
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15 g
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16 g
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100 mL
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